molecular formula C12H11BrFN3O3 B2513541 5-[1-(5-Bromofuran-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole CAS No. 2097937-32-9

5-[1-(5-Bromofuran-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole

Katalognummer: B2513541
CAS-Nummer: 2097937-32-9
Molekulargewicht: 344.14
InChI-Schlüssel: LLCAQCYXYYPKBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 3-methyl group and a 4-fluoropyrrolidine moiety linked to a 5-bromofuran-2-carbonyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting diseases requiring high selectivity .

Eigenschaften

IUPAC Name

(5-bromofuran-2-yl)-[4-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrFN3O3/c1-6-15-11(20-16-6)8-4-7(14)5-17(8)12(18)9-2-3-10(13)19-9/h2-3,7-8H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCAQCYXYYPKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CC(CN2C(=O)C3=CC=C(O3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(5-Bromofuran-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole typically involves a multi-step process:

  • Step 1: Starting with the furan ring, introduce the bromine atom at the 5-position using a brominating agent such as N-bromosuccinimide in the presence of a catalyst.

  • Step 2: The bromofuran intermediate is then reacted with a carbonyl chloride to form the 5-bromofuran-2-carbonyl chloride derivative.

  • Step 3: This intermediate undergoes a nucleophilic substitution with 4-fluoropyrrolidine to yield the 1-(5-bromofuran-2-carbonyl)-4-fluoropyrrolidine derivative.

  • Step 4: Finally, the key intermediate is coupled with 3-methyl-1,2,4-oxadiazole in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This could include:

  • Use of flow chemistry to maintain continuous production.

  • Optimization of reaction conditions (temperature, pressure) for maximum yield.

  • Implementation of purification methods such as recrystallization or column chromatography on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: The furan ring can be oxidized to produce various furan-2,5-dione derivatives.

  • Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

  • Oxidation: Jones reagent or PCC (Pyridinium chlorochromate) under mild conditions.

  • Reduction: Lithium aluminum hydride in dry ether.

  • Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base.

Major Products

  • Oxidation Products: Furan-2,5-dione derivatives.

  • Reduction Products: Alcohol derivatives.

  • Substitution Products: Varied derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most promising applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of oxadiazole can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 5-[1-(5-Bromofuran-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A recent study investigated the effects of oxadiazole derivatives on human breast cancer cells (MCF-7). The results demonstrated that these compounds could inhibit cell growth significantly and induce apoptosis through mitochondrial pathways. The binding affinity to key proteins involved in cell cycle regulation was also assessed through molecular docking studies, showing promising interactions with cyclin-dependent kinases (CDKs) .

COX-2 Inhibition

The compound has also been studied for its potential as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a crucial role in inflammation and pain pathways, making it a target for anti-inflammatory drugs.

Molecular Docking Insights:
Molecular docking studies have shown that derivatives of this compound bind effectively to the active site of COX-2, suggesting a mechanism for their anti-inflammatory effects. The binding affinity values indicate a strong interaction with the enzyme, which could lead to the development of new anti-inflammatory agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving multi-step reactions that incorporate the bromofuran and fluoropyrrolidine moieties.

Synthesis Method Yield Conditions
MNBA/DMAP reaction83%Room temperature
Cyclization reactionVariableSolvent-dependent

Wirkmechanismus

The mechanism by which 5-[1-(5-Bromofuran-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole exerts its effects is multifaceted:

  • Molecular Targets: The compound may interact with enzyme active sites, particularly those involved in metabolic pathways.

  • Pathways Involved: It could influence signaling pathways in cells, particularly those involved in neurochemical transmission due to the fluoropyrrolidine component.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted 1,2,4-Oxadiazoles with Brominated Aromatic Groups

5-[1-(5-Bromo-2-furoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Key Differences : Replaces the fluoropyrrolidine with a piperidine ring and substitutes the oxadiazole with a triazolone ring.
  • This may alter solubility and metabolic stability .
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
  • Key Differences : Simpler structure lacking the fluoropyrrolidine and bromofuran groups.
  • Impact : The absence of the fluorinated pyrrolidine reduces stereochemical complexity and lipophilicity, likely diminishing target-binding specificity compared to the target compound .
5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole
  • Physical Properties : Melting point = 66–67.5°C; CAS 926921-57-3.

Halogen-Substituted Oxadiazoles

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
  • Key Differences : Chlorine replaces bromine in the methyl group.
  • Impact : Chlorine’s smaller atomic radius and lower polarizability may reduce steric hindrance and van der Waals interactions compared to bromine, affecting reactivity and binding kinetics .
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
  • Key Differences : Incorporates a sulfonyl group and azetidine ring.
  • Impact : The sulfonyl group enhances polarity and aqueous solubility but may reduce membrane permeability relative to the bromofuran-carbonyl group in the target compound .

Fluorinated Heterocyclic Analogs

2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Key Differences: Contains a fused fluorinated chromenone system.

Research Implications

The target compound’s unique combination of a fluorinated pyrrolidine and bromofuran-carbonyl group distinguishes it from simpler oxadiazoles. These features likely enhance its pharmacokinetic profile, including improved blood-brain barrier penetration and resistance to enzymatic degradation compared to analogs like 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole . Further studies should explore its bioactivity in enzyme inhibition assays and crystallographic binding analyses using tools like SHELXL .

Biologische Aktivität

The compound 5-[1-(5-bromofuran-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The synthesis of this oxadiazole derivative involves several steps, including the formation of the oxadiazole ring and the introduction of various substituents that enhance its biological properties. The synthetic pathway typically includes:

  • Formation of the Oxadiazole Ring : The precursor materials are reacted under controlled conditions to form the 1,2,4-oxadiazole core.
  • Substitution Reactions : The bromofuran and fluoropyrrolidine groups are introduced to enhance pharmacological activity.
  • Purification : The final compound is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study evaluating various 1,2,4-oxadiazoles found that compounds similar to This compound demonstrated notable cytotoxic effects against several human cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-712.5
MDA-MB-23115.0
A54910.0
DU-14514.5

The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA synthesis and repair pathways.

Anti-inflammatory and Analgesic Effects

In addition to anticancer activity, compounds in this class have been shown to possess anti-inflammatory and analgesic properties. For instance, studies have reported that certain oxadiazoles can inhibit pro-inflammatory cytokines and reduce pain responses in animal models.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Research has shown that derivatives similar to This compound can inhibit the growth of bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving a novel oxadiazole compound showed promising results in reducing tumor size in patients with metastatic breast cancer.
  • Anti-inflammatory Study : In a preclinical model of arthritis, an oxadiazole derivative significantly reduced joint swelling and pain compared to control groups.
  • Antimicrobial Efficacy : A study evaluated the effectiveness of oxadiazoles against drug-resistant strains of bacteria, demonstrating superior efficacy compared to traditional antibiotics.

Q & A

Basic: What are the recommended synthetic routes for 5-[1-(5-Bromofuran-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the 5-bromofuran-2-carbonyl moiety via bromination of furan derivatives under controlled conditions (e.g., using N-bromosuccinimide in DMF).
  • Step 2: Functionalization of the pyrrolidine ring. The 4-fluoropyrrolidin-2-yl fragment can be synthesized via fluorination using DAST (diethylaminosulfur trifluoride) or analogous reagents.
  • Step 3: Coupling the bromofuran-carbonyl group to the fluoropyrrolidine via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Step 4: Formation of the 1,2,4-oxadiazole ring through cyclization of a nitrile intermediate with hydroxylamine, followed by dehydration.
    Characterization at each step is critical, using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm intermediate structures .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR are essential for confirming the connectivity of the fluoropyrrolidine, bromofuran, and oxadiazole moieties. The fluorine atom’s presence is confirmed via 19F^{19}F-NMR .
  • IR Spectroscopy: Stretching frequencies for carbonyl (1650–1750 cm1^{-1}) and oxadiazole (950–1250 cm1^{-1}) groups validate functional groups .
  • X-ray Crystallography: Resolves stereochemistry (e.g., fluoropyrrolidine conformation) and intermolecular interactions (e.g., halogen bonding from bromine) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control to avoid side reactions .
  • Catalysis: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds, with ligand screening (e.g., XPhos) to improve efficiency .
  • Monitoring: Use TLC (silica gel, UV-active spots) or HPLC (C18 columns, acetonitrile/water gradients) to track reaction progress and isolate pure intermediates .

Advanced: How can discrepancies between computational models and experimental data be analyzed?

Answer:

  • DFT Studies: Compare calculated (e.g., B3LYP/6-31G**) and experimental NMR/IR data. Deviations may arise from solvent effects (include PCM solvent models) or conformational flexibility .
  • Crystallographic Validation: Overlay DFT-optimized structures with X-ray data to identify torsional strain or non-covalent interactions (e.g., C–H···O) not captured in simulations .

Advanced: What strategies identify biological targets or mechanisms of action for this compound?

Answer:

  • Structural Analog Screening: Compare with bioactivity data of analogs (e.g., pyrazole-thiazole hybrids show antimicrobial activity; fluorophenyl groups enhance lipophilicity and membrane penetration) .
  • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding to enzymes (e.g., bacterial dihydrofolate reductase) or receptors. Validate with mutagenesis or enzymatic assays .

Advanced: How to resolve conflicting bioactivity data across studies?

Answer:

  • Structural Comparisons: Evaluate substituent effects (e.g., bromine vs. chlorine in halogen-bonding interactions) using analogs from studies like Abdel-Wahab et al. (2012a) .
  • Experimental Conditions: Differences in assay protocols (e.g., bacterial strain variability, incubation time) may explain discrepancies. Standardize MIC (minimum inhibitory concentration) testing .

Advanced: What factors influence the compound’s stability, and how are they assessed?

Answer:

  • Degradation Pathways: Hydrolysis of the oxadiazole ring under acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH) and HPLC analysis .
  • Light Sensitivity: Bromofuran derivatives may degrade under UV light. Use amber vials and assess photostability with controlled irradiation .

Advanced: How do structural modifications impact biological activity?

Answer:

  • Substituent Effects:

    Modification Impact Reference
    Bromine → ChlorineReduced halogen bonding; lower antimicrobial
    Fluorine on pyrrolidineEnhanced metabolic stability
    Methyl on oxadiazoleIncreased steric bulk; altered target affinity
  • Rational Design: Prioritize modifications based on QSAR (quantitative structure-activity relationship) models .

Advanced: Which parameters are critical in DFT studies for this compound?

Answer:

  • Basis Sets: Use 6-311++G(d,p) for accurate electron density modeling of halogens and heteroatoms .
  • Solvent Models: Include implicit solvation (e.g., SMD for DMSO) to replicate experimental NMR shifts .
  • Vibrational Analysis: Assign IR peaks (e.g., C=O stretch at 1720 cm1^{-1}) to validate computational models .

Advanced: How does crystallographic data inform reactivity and intermolecular interactions?

Answer:

  • Halogen Bonding: Bromine atoms participate in C–Br···O/N interactions (3.0–3.5 Å), influencing crystal packing and solubility .
  • Hydrogen Bonding: Fluoropyrrolidine’s NH group forms H-bonds with oxadiazole oxygen, stabilizing specific conformations relevant to biological activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.